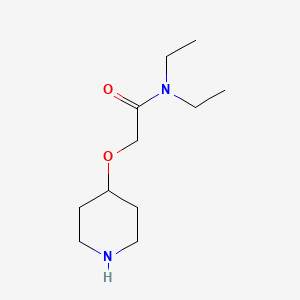

N,N-Diethyl-2-(4-piperidinyloxy)-acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-piperidin-4-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)9-15-10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMQNLOVOLCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an ether linkage between a piperidine derivative and an acetamide moiety bearing diethyl substitution on the amide nitrogen. The common approach includes:

- Reaction of a 4-hydroxypiperidine or its equivalent with an acetamide derivative.

- Introduction of diethyl groups on the amide nitrogen, often via reaction with diethylamine.

- Use of acetic acid derivatives or activated acetamide intermediates to facilitate coupling.

This general strategy is supported by Vulcanchem's description of the synthesis, emphasizing the reaction of piperidine derivatives with diethylamine and acetic acid or related compounds to yield the target compound with tailored properties.

Specific Synthetic Route

A plausible synthetic route based on available data and analogous compound syntheses involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 4-hydroxypiperidine | Provides the piperidinyloxy moiety |

| 2 | Reaction with chloroacetamide or activated acetamide derivative | Formation of ether bond via nucleophilic substitution |

| 3 | N,N-Diethylation of acetamide nitrogen | Introduction of diethyl groups, possibly via reaction with diethylamine or diethylating agents |

| 4 | Purification | Typically by distillation or chromatography to isolate pure this compound |

This route aligns with the structural requirements and the synthesis of related compounds like N,N-dimethyl-2-(piperidin-4-yloxy)acetamide, where benzyl-protected intermediates are hydrogenated and purified by distillation.

Example from Related Compound Synthesis

The synthesis of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide provides insight into the preparation of similar compounds:

- Benzyl 4-(2-(dimethylamino)-2-oxoethoxy)piperidine-1-carboxylate is hydrogenated using palladium on activated charcoal in ethanol for 3 hours.

- The reaction mixture is filtered and solvent evaporated.

- The crude product is purified by distillation under reduced pressure to yield the target compound with 57.3% yield.

By analogy, N,N-diethyl substitution would require analogous conditions with diethylamine or diethylating agents replacing dimethyl groups.

Reaction Conditions and Purification

- Solvents: Ethanol, dichloromethane, or acetonitrile are commonly used solvents for such syntheses.

- Catalysts: Palladium on carbon is used for hydrogenation steps in related syntheses.

- Purification: Flash silica gel chromatography or distillation under reduced pressure is employed to isolate the pure compound.

- Yields: Reported yields for related compounds range from 50% to 85%, depending on reaction conditions and purification efficiency.

Data Table Summarizing Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-piperidinyloxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

N,N-Diethyl-2-(4-piperidinyloxy)-acetamide has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-piperidinyloxy)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- N,N-Diethyl-2-(4-piperidinyloxy)-ethanamide

- N,N-Diethyl-2-(4-morpholinyl)-acetamide

- N,N-Diethyl-2-(4-pyrrolidinyl)-acetamide

Uniqueness

N,N-Diethyl-2-(4-piperidinyloxy)-acetamide is unique due to its specific structural features, such as the presence of the piperidine ring and the diethylamide group. These features may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N,N-Diethyl-2-(4-piperidinyloxy)-acetamide, often referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 234.29 g/mol

The compound features a diethylamino group and a piperidinyloxy moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate enzyme activities and receptor functions through the following mechanisms:

- Binding Affinity : The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity.

- Enzyme Modulation : It may act as an inhibitor or activator of various enzymes involved in metabolic pathways, influencing physiological responses such as neurotransmission and inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Several studies have evaluated the anticancer activity of related compounds within this chemical class. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction . While specific data on this compound is limited, its structural analogs have been associated with significant anticancer properties .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A comparative study assessed the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated that this compound exhibited comparable activity to standard antibiotics against Gram-positive bacteria .

- Anticancer Activity Evaluation :

Data Tables

Q & A

Q. What synthetic routes are recommended for N,N-Diethyl-2-(4-piperidinyloxy)-acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidinyloxy derivatives with diethylacetamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or DMF) .

- Piperidine functionalization : Alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C) to optimize regioselectivity .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity. Reaction yield (typically 60–85%) depends on solvent polarity, catalyst choice (e.g., palladium for cross-coupling), and exclusion of moisture .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., piperidinyloxy protons at δ 3.5–4.0 ppm; diethylamide methyl groups at δ 1.0–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO: expected m/z 244.18) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1100 cm (ether C-O stretch) .

Q. What safety protocols are essential for handling this compound in laboratories?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas. Avoid exposure to oxidizing agents .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Do not rinse into drains .

Advanced Research Questions

Q. How does this compound interact with peripheral benzodiazepine receptors (PBRs), and what experimental models validate its binding affinity?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand competition studies using H-PK11195 on mitochondrial membranes. Calculate IC values (e.g., reported IC of 8.2 nM for DPA-713, a structural analog) .

- In Vivo PET Imaging : Label the compound with C and assess uptake in rodent brains. Compare distribution volume (VT) in target vs. non-target regions .

- Data Interpretation : Use Scatchard plots to differentiate specific vs. nonspecific binding. Address batch variability with triplicate runs .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for its physicochemical properties?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict logP, dipole moments, and charge distribution. Compare with experimental HPLC logP measurements .

- Sensitivity Analysis : Vary solvent polarity in simulations to match empirical solubility data. For discrepancies in pKa, validate via potentiometric titration .

- Error Mitigation : Cross-validate using multiple software (e.g., Gaussian vs. COSMO-RS) and adjust for intermolecular forces (e.g., hydrogen bonding in aqueous solutions) .

Q. How do structural modifications at the piperidinyloxy or diethylamide groups affect bioactivity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., methyl, methoxy, halogen) at the phenyl ring. Test repellent activity against Aedes aegypti (Table 1) .

Table 1 : Bioactivity of Structural Analogs

| Compound | Substituent Position | Protection Time (h) | PSII Irritation Score |

|---|---|---|---|

| DEPA (Parent) | Phenyl | 5.0 | 0.75 |

| F3 (3-OCH) | Meta-methoxy | 5.5 | 0.00 |

| F4 (4-OCH) | Para-methoxy | 3.0 | 0.00 |

- Mechanistic Insight : Electron-donating groups (e.g., -OCH) enhance repellent duration but reduce volatility. Para-substitution decreases steric hindrance, improving receptor fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.